(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of Sulfanyl Group: The benzimidazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of Acetohydrazide: The acetohydrazide moiety is introduced by reacting the sulfanyl-benzimidazole intermediate with hydrazine hydrate.
Condensation with 4-Methoxybenzaldehyde: Finally, the compound is formed by condensing the acetohydrazide intermediate with 4-methoxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (3-chloro-benzylidene)-hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxy-benzylidene)-hydrazide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the hydrazide moiety enhances its potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10- |
InChI Key |
DHJZAXSEIXJAEQ-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.